2-bromo-2,2-difluoro-N-methylacetamide
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Overview
Description
2-Bromo-2,2-difluoro-N-methylacetamide is an organic compound characterized by the presence of bromine, fluorine, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2,2-difluoro-N-methylacetamide can be synthesized through a reaction involving bromodifluoroacetyl chloride and N-methylaniline. The general procedure involves adding bromodifluoroacetyl chloride to a solution of N-methylaniline in toluene, followed by the addition of sodium hydride (NaH) as a base. The reaction mixture is then stirred and cooled to 0°C in an ice-water bath before being allowed to warm to room temperature. The crude product is purified using flash column chromatography to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-N-methylacetamide undergoes various chemical reactions, including substitution and addition reactions. The presence of bromine and fluorine atoms makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles that replace the bromine atom in the compound. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Addition Reactions: The compound can participate in radical addition reactions with alkenes and alkynes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield difluoroacetamides, while addition reactions can produce difluoromethylated compounds.
Scientific Research Applications
2-Bromo-2,2-difluoro-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-bromo-2,2-difluoro-N-methylacetamide involves its ability to participate in nucleophilic substitution and radical addition reactions. The bromine and fluorine atoms play a crucial role in these reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize the transition states and intermediates formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: This compound shares the difluoroacetate moiety with 2-bromo-2,2-difluoro-N-methylacetamide but differs in the presence of an ethyl ester group instead of the methylacetamide group.
2-Bromo-2,2-difluoro-N-phenylacetamide: Similar in structure but with a phenyl group replacing the methyl group, this compound exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and a methylacetamide group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C3H4BrF2NO |
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Molecular Weight |
187.97 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-N-methylacetamide |
InChI |
InChI=1S/C3H4BrF2NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |
InChI Key |
XKYLQBUPFXEJSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(F)(F)Br |
Origin of Product |
United States |
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